N-Desmethyl selumetinib is derived from the metabolism of selumetinib, which is primarily metabolized in the liver. The metabolic pathway involves several enzymatic processes, including N-demethylation, which transforms selumetinib into its active metabolite, N-desmethyl selumetinib. This compound is also noted for its presence in various biological fluids following the administration of selumetinib.
N-Desmethyl selumetinib falls under the category of pharmaceutical metabolites. It is classified as a small molecule and is part of the class of compounds known as benzodiazoles, which are characterized by their fused ring structure that includes a benzene ring and a diazole ring.
The synthesis of N-desmethyl selumetinib occurs through metabolic processes rather than traditional synthetic routes. The primary method involves the enzymatic action of cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-demethylation of selumetinib.
The metabolic conversion can be summarized as follows:
The molecular formula for N-desmethyl selumetinib is . Its structure can be represented by various notations:
The average molecular weight of N-desmethyl selumetinib is approximately 443.66 g/mol. The compound exhibits complex structural features that contribute to its biological activity.
N-desmethyl selumetinib participates in various biochemical reactions primarily as a substrate for further metabolic transformations. Key reactions include:
The metabolic pathway can be detailed as follows:
N-desmethyl selumetinib exerts its pharmacological effects by inhibiting MEK1 and MEK2, key components in the mitogen-activated protein kinase signaling pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells.
Research indicates that N-desmethyl selumetinib possesses 3 to 5 times greater potency for MEK1 inhibition compared to its parent compound, selumetinib. This enhanced activity underscores its potential role in therapeutic applications against tumors driven by aberrant MEK signaling.
Relevant analyses indicate that N-desmethyl selumetinib maintains stability across a range of conditions suitable for pharmaceutical applications.
N-desmethyl selumetinib is primarily studied for its role as an active metabolite of selumetinib in cancer therapy. Its applications include:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1